Home > Products > Screening Compounds P46553 > 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine - 1186311-15-8

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-1811160
CAS Number: 1186311-15-8
Molecular Formula: C14H23N3OSi
Molecular Weight: 277.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP)

  • Compound Description: PhIP is a heterocyclic aromatic amine (HAA) classified as a probable human carcinogen [, ]. It forms during the cooking of meat and fish at high temperatures [, ]. Research has focused on its metabolism, DNA adduct formation, and potential role in various cancers [, , , , , , , ].

7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1)

  • Compound Description: PhIP-M1 is a metabolite of PhIP produced by specific bacteria residing in the human gut [, ]. Its formation depends on the presence of glycerol, a constituent of the fecal matrix []. Research suggests that the transformation of PhIP into PhIP-M1 by gut bacteria might play a role in PhIP's overall toxicity and carcinogenicity [, ].

N-Pivaloxy-2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (1b)

  • Compound Description: This PhIP ester derivative (1b) was synthesized to investigate the chemistry of PhIP metabolites, particularly their reactivity with DNA, which is crucial for understanding the initiation of carcinogenesis []. While unstable in aqueous solutions, 1b can be characterized in DMF-d7 at low temperatures [].

N2-(2'-Deoxyguanosin-8-yl)-PhIP

  • Compound Description: This compound is a DNA adduct formed by the reaction of the reactive metabolite N2-acetoxy-PhIP with the C8 position of guanine in DNA []. This adduct is considered a critical biomarker for PhIP exposure and its potential carcinogenic effects [, ].

6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is a substituted imidazo[4,5-b]pyridine derivative characterized by its planar structure []. The presence of halogen substituents like bromine and chlorine can significantly impact the molecule's reactivity and potential biological activity [].

6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound exhibits a planar fused ring system with a phenyl substituent at the 2-position []. The bromine substituent at the 6-position influences its crystal structure packing through π–π stacking interactions [].

3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is characterized by two crystallographically independent molecules in its asymmetric unit []. The triazole and phenyl ring orientations relative to the imidazo[4,5-b]pyridine system remain consistent, while the phenyl group arrangement varies significantly between the two molecules [].

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound features a 5-bromopentyl chain positioned near one of the methyl groups on the dimethylamino substituent []. The crystal structure reveals stacks of molecules formed by C—H⋯π(ring) interactions, influenced by the bromine atom on the pentyl chain [].
Overview

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a methyl-substituted imidazo[4,5-b]pyridine framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

The compound can be classified as an imidazopyridine derivative, specifically a modified version of 3-methyl-3H-imidazo[4,5-b]pyridine. The chemical formula for this compound is C₁₄H₂₃N₃OSi, with a Molecular Weight of approximately 281.45 g/mol. It has been cataloged under the CAS number 1186311-15-8 and is available from various chemical suppliers, including VWR and Sigma-Aldrich, where it is noted as an irritant .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

  1. Formation of the Imidazopyridine Core: The initial step involves synthesizing the 3-methyl-3H-imidazo[4,5-b]pyridine backbone through cyclization reactions involving appropriate precursors such as 2-amino pyridine derivatives and aldehydes or ketones.
  2. Introduction of the Silyloxy Group: The tert-butyldimethylsilyloxy group can be introduced via silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base like triethylamine or sodium hydride. This step protects the hydroxyl group and enhances solubility.
  3. Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position of the imidazopyridine structure.

These methods are well-documented in organic synthesis literature and can yield high purity products when optimized properly .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The tert-butyldimethylsilyloxy group provides steric bulk that may influence both the physical properties and reactivity of the compound.

Key structural data include:

  • Molecular Formula: C₁₄H₂₃N₃OSi
  • Molecular Weight: 281.45 g/mol
  • CAS Number: 1186311-15-8
  • MDL Number: MFCD12922821

The compound's structure can be visualized using molecular modeling software to understand its spatial arrangement and electronic properties .

Chemical Reactions Analysis

Reactions and Technical Details

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the imidazole or pyridine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions to regenerate hydroxyl functionalities, making it suitable for further functionalization.
  3. Cyclization Reactions: The compound may undergo cyclization with other electrophiles to form more complex heterocyclic structures, which are often useful in medicinal chemistry .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine include:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but less soluble in water due to its hydrophobic silyl group.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the silyl ether functionality.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm purity and structural integrity .

Applications

Scientific Uses

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has potential applications in various fields:

  1. Medicinal Chemistry: Its derivatives may serve as lead compounds for drug discovery targeting diseases mediated by nitrogen heterocycles.
  2. Peptidomimetics Development: It could be utilized in designing peptidomimetics due to its structural features that mimic peptide bonds.
  3. Research Tool: Useful in biochemical assays for studying enzyme kinetics or receptor-ligand interactions .

This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents with diverse applications in pharmacology and biochemistry.

Synthetic Methodologies and Optimization

Strategic Approaches to TBDMS Protection in Imidazopyridine Scaffolds

The incorporation of the tert-butyldimethylsilyloxy)methyl (TBDMS) group at the 6-position of imidazo[4,5-b]pyridine derivatives represents a critical synthetic challenge, demanding precise regioselectivity and compatibility with the heterocyclic system’s reactivity. Two principal methodologies have emerged for installing this acid-labile protecting group, each with distinct advantages for specific synthetic goals.

The di-tert-butylsilyl (DTBS) clamp strategy offers superior regiocontrol for 2′-O-functionalization. This approach begins with guanosine derivatives, where the 3′- and 5′-hydroxyl groups are temporarily masked using the di-tert-butylsilylene moiety. This bulky protecting group creates steric bias, directing subsequent silylation exclusively to the 2′-position. Following TBDMS protection under standard Ogilvie conditions (AgNO₃ catalyst, DMF solvent), the DTBS clamp is selectively cleaved using hydrofluoric acid in pyridine. This sequential protection/deprotection route yields the O⁶-tert-butyl, N²-(bis-tert-butyloxycarbonyl) and 2′-O-TBDMS-protected guanosine precursor in 93% yield after chromatographic purification. This method is particularly advantageous for synthesizing ribose-modified imidazopyridine precursors destined for oligonucleotide synthesis, as it preserves the acid-labile O⁶-tert-butyl group essential for later deprotection cascades [3].

Alternatively, direct silylation protocols provide streamlined access to TBDMS-protected imidazopyridines not requiring ribose modifications. This single-step approach reacts the hydroxymethyl precursor at the 6-position with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of an organic base (typically imidazole or triethylamine) in anhydrous DMF or DCM. While operationally simpler, this method can suffer from moderate yields (55-65%) due to competitive O-silylation at other hydroxyl sites or N-silylation side reactions. Optimization studies reveal that sterically hindered bases like 2,6-lutidine combined with catalytic iodide salts (e.g., NaI) enhance both reaction rate and regioselectivity. The TBDMS group installed via this method demonstrates excellent stability toward a wide range of subsequent synthetic transformations, including nucleophilic substitutions and palladium-catalyzed couplings, while remaining readily cleavable under mild acidic conditions (e.g., dilute acetic acid or fluoride sources like TBAF) [1] [5].

  • Table 1: Comparative Analysis of TBDMS Protection Strategies
    MethodKey Reagents/ConditionsRegioselectivityYield RangePrimary Application
    DTBS Clamp Strategy1. t-Bu₂SiCl₂/imidazole 2. TBDMS-Cl/AgNO₃ 3. HF/pyridineHigh (directed by clamp)55-93% (overall)
    Direct SilylationTBDMS-Cl/imidazole (or Et₃N)/DMF, rt or 40°CModerate55-65%Non-ribose modified imidazopyridines

Catalytic Systems for Regioselective Methylation at the N3 Position

Achieving exclusive methylation at the N3 position of imidazo[4,5-b]pyridines presents a significant regiochemical challenge due to the potential for N1 alkylation and the ambident nucleophilic character of the bicyclic system. Research has identified catalytic systems capable of high N3 selectivity, leveraging both steric and electronic control.

Phase-transfer catalysis (PTC) emerges as a highly efficient method for N3-methylation, particularly suitable for hydroxymethyl-TBDMS-protected substrates. Employing benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium bromide (TBAB) as catalysts in a biphasic system (toluene/50% NaOH(aq)) enables the controlled delivery of methyl iodide to the reactive nitrogen. This methodology capitalizes on the preferential formation of an ion pair between the phase-transfer catalyst and the imidazopyridine anion at N3, which resides at the less sterically hindered convex face of the bicyclic system. Reactions typically proceed at 0-25°C, achieving N3-methylation with regioselectivity ratios (N3:N1) exceeding 15:1 and isolated yields of 75-85%. Kinetic studies suggest the reaction follows a modified Menschutkin mechanism, where the rate-determining step involves the interfacial transfer of the imidazopyridinium ion pair. This method minimizes over-alkylation and epimerization risks associated with stronger bases [6].

Silver oxide-assisted methylation provides a complementary approach under anhydrous conditions. Reacting the imidazo[4,5-b]pyridine substrate with methyl iodide in the presence of freshly prepared Ag₂O in anhydrous acetonitrile or DMF at 60°C achieves near-quantitative N3-methylation within 4-6 hours. The silver cation acts as a soft Lewis acid, coordinating preferentially to the more basic N3 nitrogen, thereby activating it toward nucleophilic attack by the methyl group. This coordination also sterically blocks the N1 position. The method demonstrates exceptional functional group tolerance, preserving acid-labile TBDMS ethers, ester groups, and halogens. Post-reaction, the silver salts are easily removed by filtration through Celite, simplifying workup. Isotopic labeling studies using CD₃I confirmed exclusive methylation at nitrogen, with no observable C-methylation byproducts [2].

  • Table 2: Catalytic Systems for Regioselective N3-Methylation
    Catalytic SystemMethylating AgentSolvent SystemTemperatureN3:N1 SelectivityYield
    Phase-Transfer Catalysis (BTMAC/TBAB)CH₃IToluene / 50% NaOH(aq)0-25°C>15:175-85%
    Silver Oxide (Ag₂O)CH₃IAnhydrous CH₃CN or DMF60°C>99:190-98%

Solid-Phase Synthesis Techniques for Modular Imidazo[4,5-b]pyridine Derivatives

Solid-phase synthesis (SPS) provides a powerful platform for generating structurally diverse imidazo[4,5-b]pyridine libraries, particularly when incorporating the 6-((TBDMSoxy)methyl)-3-methyl motif. The compatibility of the TBDMS-protected hydroxymethyl group and the N3-methyl moiety with phosphoramidite chemistry enables automated oligonucleotide synthesis featuring site-specific modifications.

The cornerstone of this approach involves the use of O⁶-tert-butyl/N²-(bis-tert-butyloxycarbonyl) protected phosphoramidite building blocks bearing the 6-((TBDMSoxy)methyl) group. These synthons are fully compatible with standard RNA synthesis cycles employing 2′-O-TOM or 2′-O-tBDMS protected phosphoramidites. During chain assembly on controlled pore glass (CPG) or polystyrene supports, the O⁶-tert-butyl group demonstrates remarkable stability to acidic detritylation conditions (3% trichloroacetic acid in DCM). Crucially, deprotection of the tert-butyl and N-Boc groups from the guanine base occurs in tandem with the detritylation step of the subsequent coupling cycle without generating side products that interfere with chain elongation. This behavior stems from the stability of the N3-methylated imidazopyridine core under these conditions. Trityl cation release monitoring confirms coupling efficiencies exceeding 98% for these specialized phosphoramidites, comparable to standard nucleoside building blocks [3].

The synthetic utility is demonstrated by the efficient assembly of mixed-sequence oligonucleotides containing multiple 6-((TBDMSoxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine (G) units. For example, the 21-mer sequence 5´-UAU CUU AUU GGC AGA G*AC CUG-3´ was synthesized using standard phosphoramidite protocols. After chain assembly, global deprotection employs a two-step protocol: (1) treatment with methylamine in water/ethanol (1:1 v/v) at 35°C for 10 hours to remove acyl protecting groups from nucleobases and cleave the cyanoethyl groups from phosphates, followed by (2) fluoride-mediated desilylation using triethylamine trihydrofluoride (TEA·3HF) in DMF (16 hours, 35°C) to simultaneously remove 2′-O-silyl protections and the TBDMS group from the hydroxymethyl moiety. Reverse-phase HPLC purification yields the desired oligonucleotide with the modified guanosine analogs intact. Mass spectrometry analysis confirms exceptional fidelity (Mw(obs) 6673.85 vs. Mw(calcd) 6674.05 for the 21-mer), validating the robustness of the synthetic strategy and the stability of the modifications throughout the elongation and deprotection processes [3].

  • Table 3: Solid-Phase Synthesis Performance of TBDMSoxy-Methyl-3-methyl-imidazopyridine Phosphoramidites
    Oligonucleotide Sequence (5´→3´)Length (nt)Number of G* UnitsCoupling Efficiency (%)Mw(calcd) [a.m.u.]Mw(obs) [a.m.u.]
    UUA GCG61>981875.191874.85
    UGG GGU64>981931.221930.90
    CGC GAA UUC GCG123>983810.363810.17
    UAU CUU AUU GGC AGA GAC CUG214>986674.056673.85

Properties

CAS Number

1186311-15-8

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane

Molecular Formula

C14H23N3OSi

Molecular Weight

277.44 g/mol

InChI

InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3

InChI Key

ZRQGXPOSBWSIKN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.